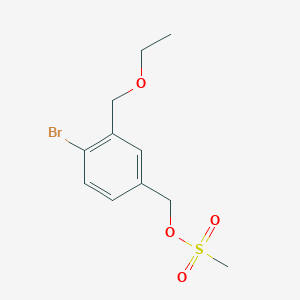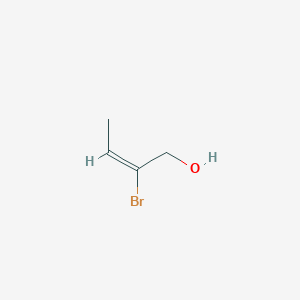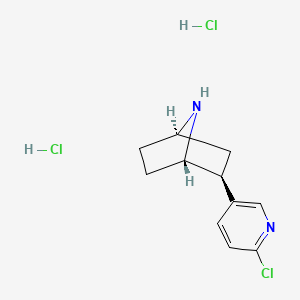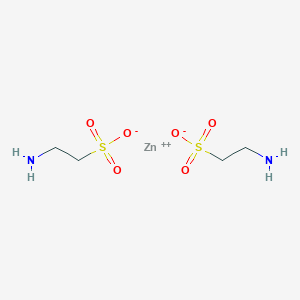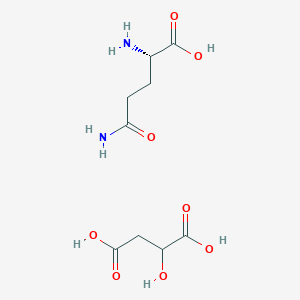![molecular formula C19H28O2 B1516514 (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate](/img/structure/B1516514.png)
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is a complex organic compound with the molecular formula C19H28O2 and a molecular weight of 288.42 g/mol . This compound is known for its unique structure, which includes a tetracyclic dodecane core and a methacrylate ester group. It is primarily used in the field of photolithography as a photoresist material .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves several steps. The starting material is typically a tetracyclic dodecane derivative, which undergoes a series of reactions to introduce the isopropyl and methacrylate groups. The key steps include:
Formation of the Tetracyclic Core: This is achieved through a Diels-Alder reaction followed by hydrogenation.
Introduction of the Isopropyl Group: This step involves the alkylation of the tetracyclic core using isopropyl bromide in the presence of a strong base.
Esterification: The final step is the esterification of the resulting alcohol with methacrylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a photoresist material in photolithography for the fabrication of microelectronic devices.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The methacrylate ester group can undergo polymerization reactions, forming cross-linked networks that are essential in photolithography .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isopropyltetracyclo[6.2.1.13,6.02,7]dodecane-4-yl methacrylate .
- Decahydro-2-(1-methylethyl)-1,4:5,8-dimethanonaphthalen-2-yl ester .
Uniqueness
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is unique due to its tetracyclic dodecane core, which provides exceptional stability and rigidity. This makes it highly suitable for applications requiring durable and high-performance materials .
Propriétés
Formule moléculaire |
C19H28O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O2/c1-10(2)18(20)21-19(11(3)4)9-14-8-15(19)17-13-6-5-12(7-13)16(14)17/h11-17H,1,5-9H2,2-4H3 |
Clé InChI |
SOHCWPGTBOISBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC2CC1C3C2C4CCC3C4)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


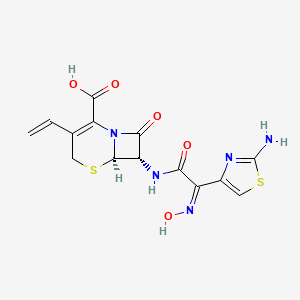
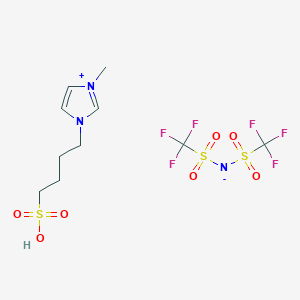

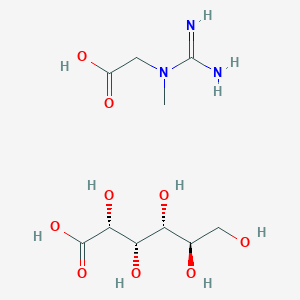
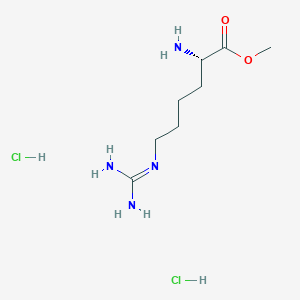

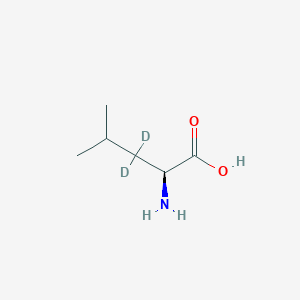
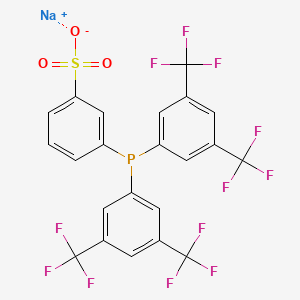
![3-(6-Hydroxyhexyl)methyl-2,5,9-trimethyl-7H-furo[3,2-G]-[1]benzopyran-7-one](/img/structure/B1516451.png)
